1-(2-Methylpiperazin-1-yl)nonan-1-one
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Overview
Description
1-(2-Methylpiperazin-1-yl)nonan-1-one is a chemical compound with the molecular formula C14H28N2O and a molecular weight of 240.38 g/mol It is characterized by the presence of a piperazine ring substituted with a methyl group and a nonanone chain
Preparation Methods
The synthesis of 1-(2-Methylpiperazin-1-yl)nonan-1-one typically involves the reaction of 2-methylpiperazine with nonanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(2-Methylpiperazin-1-yl)nonan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(2-Methylpiperazin-1-yl)nonan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Methylpiperazin-1-yl)nonan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including alterations in neurotransmitter release and receptor sensitivity . Additionally, the compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its action at intracellular targets.
Comparison with Similar Compounds
1-(2-Methylpiperazin-1-yl)nonan-1-one can be compared with other similar compounds, such as:
1-(2-Methylpiperazin-1-yl)octan-1-one: Similar structure but with an octanone chain instead of nonanone.
1-(2-Methylpiperazin-1-yl)decan-1-one: Similar structure but with a decanone chain instead of nonanone.
1-(2-Methylpiperazin-1-yl)butan-1-one: Similar structure but with a butanone chain instead of nonanone.
The uniqueness of this compound lies in its specific chain length and the resulting physicochemical properties, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
1-(2-methylpiperazin-1-yl)nonan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-3-4-5-6-7-8-9-14(17)16-11-10-15-12-13(16)2/h13,15H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSFKRRQZTJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N1CCNCC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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